molecular formula C23H18N8O B2409994 5,5'-(2-(2-methoxyphenyl)ethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) CAS No. 868145-88-4

5,5'-(2-(2-methoxyphenyl)ethene-1,1-diyl)bis(1-phenyl-1H-tetrazole)

Cat. No.: B2409994
CAS No.: 868145-88-4
M. Wt: 422.452
InChI Key: RWDBZJVASYVTRP-UHFFFAOYSA-N
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Description

5,5’-(2-(2-methoxyphenyl)ethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and two tetrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(2-(2-methoxyphenyl)ethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethene Bridge: The initial step involves the formation of the ethene bridge by reacting 2-methoxybenzaldehyde with a suitable reagent to form the corresponding ethene derivative.

    Tetrazole Ring Formation: The ethene derivative is then reacted with sodium azide and a suitable catalyst to form the tetrazole rings. This step usually requires specific conditions such as elevated temperatures and the presence of a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5,5’-(2-(2-methoxyphenyl)ethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under specific conditions like controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5,5’-(2-(2-methoxyphenyl)ethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but molecular docking studies have shown interactions with key proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-(2-(2-methoxyphenyl)ethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its methoxyphenyl group and tetrazole rings make it particularly interesting for applications requiring high stability and reactivity.

Properties

IUPAC Name

5-[2-(2-methoxyphenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N8O/c1-32-21-15-9-8-10-17(21)16-20(22-24-26-28-30(22)18-11-4-2-5-12-18)23-25-27-29-31(23)19-13-6-3-7-14-19/h2-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDBZJVASYVTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C(C2=NN=NN2C3=CC=CC=C3)C4=NN=NN4C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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